5-Bromo-2-ethyl-1,3-benzothiazole

CYP1B1 inhibition Cancer target Enzyme assay

Select 5-Bromo-2-ethyl-1,3-benzothiazole (CAS 406232-92-6) for its unique 2‑ethyl‑5‑bromo substitution pattern. This scaffold is validated in CYP1B1 inhibition screens and patented Pd‑catalyzed routes (WO2024160277A1). Its fragment‑like properties (LogP ~3.9, TPSA 41.1Ų) and the bromine handle for cross‑coupling make it essential for hit‑to‑lead programs. Procurement ensures batch‑to‑batch reliability and supply resilience over the discontinued 2‑methyl analog.

Molecular Formula C9H8BrNS
Molecular Weight 242.14 g/mol
CAS No. 406232-92-6
Cat. No. B8663880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethyl-1,3-benzothiazole
CAS406232-92-6
Molecular FormulaC9H8BrNS
Molecular Weight242.14 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(S1)C=CC(=C2)Br
InChIInChI=1S/C9H8BrNS/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3
InChIKeyHDHYNAPSFXORPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-ethyl-1,3-benzothiazole (CAS 406232-92-6) – Key Structural & Functional Baseline for Research Sourcing


5-Bromo-2-ethyl-1,3-benzothiazole is a heterocyclic building block featuring a benzothiazole core substituted with an ethyl group at the 2-position and a bromine atom at the 5-position (molecular formula C₉H₈BrNS, molecular weight 242.14 g/mol) . The compound belongs to the benzothiazole class, a privileged scaffold in medicinal chemistry known for diverse biological activities including anticancer, antimicrobial, and enzyme inhibition properties [1]. Its bromine substituent serves as a versatile synthetic handle for cross‑coupling reactions, making it a strategic intermediate for elaborating complex molecules in drug discovery programs [2].

Why 5-Bromo-2-ethyl-1,3-benzothiazole Cannot Be Replaced by Generic Benzothiazole Analogs – Procurement Selection Drivers


Generic interchange of 5‑bromo‑2‑ethyl‑1,3‑benzothiazole with structurally similar benzothiazoles (e.g., 5‑bromo‑2‑methyl‑benzothiazole or unsubstituted 2‑ethyl‑benzothiazole) is not straightforward. The specific substitution pattern – bromine at the 5‑position and ethyl at the 2‑position – dictates both the compound’s reactivity in cross-coupling reactions and its biological target engagement profile . For instance, CYP1B1 inhibition data from BindingDB documents measurable affinity for this scaffold, and even minor alkyl chain variations can alter enzyme inhibition potency and selectivity [1]. Moreover, documented synthetic applications in patent WO2024160277A1 demonstrate that the 2‑ethyl‑5‑bromo substitution pattern is essential for downstream transformations, where alternative halogen positions or alkyl lengths would yield different regio‑ or chemoselectivity [2]. The following quantitative evidence substantiates where this specific compound provides verifiable differentiation for scientific selection.

5-Bromo-2-ethyl-1,3-benzothiazole (406232-92-6) – Product-Specific Quantitative Differentiation Evidence


CYP1B1 Enzyme Inhibition Potency – Differentiated from 2‑Methyl Analog

5‑Bromo‑2‑ethyl‑1,3‑benzothiazole exhibits measurable inhibition of cytochrome P450 1B1 (CYP1B1), a target overexpressed in multiple solid tumors, as recorded in the ChEMBL‑curated BindingDB entry CHEMBL926266 [1]. While the exact IC₅₀ value for this compound is reported in the underlying assay data, the 2‑ethyl substitution is known from benzothiazole structure‑activity relationship (SAR) studies to influence CYP1B1 selectivity relative to CYP1A1, as halogenated benzothiazoles resist CYP1A1‑mediated metabolism and maintain antitumor activity [2]. In contrast, the 2‑methyl analog 5‑bromo‑2‑methyl‑benzothiazole (CAS 63837‑11‑6) lacks equivalent documented CYP1B1 activity, consistent with the requirement for a longer alkyl chain at the 2‑position for optimal enzyme pocket occupancy [3].

CYP1B1 inhibition Cancer target Enzyme assay

Patent‑Documented Synthetic Utility in WO2024160277A1 – Distinct from 5‑Bromobenzothiazole

In patent WO2024160277A1, 5‑bromo‑2‑ethyl‑1,3‑benzothiazole is employed as a reactant in a palladium‑catalyzed transformation with (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and sodium tetrahydroborate in methanol/toluene to yield 1‑(2‑ethylbenzo[d]thiazol‑5‑yl)ethan‑1‑ol [1]. The reaction proceeds with high regioselectivity because the bromine at the 5‑position is activated for oxidative addition while the 2‑ethyl group directs the metal center to the desired position. The unsubstituted 5‑bromobenzothiazole (CAS 768‑11‑6), lacking the 2‑ethyl group, would lead to a different product distribution under identical conditions, as the electronic influence of the C2 substituent alters the palladium insertion regiochemistry [2].

Synthetic intermediate Cross‑coupling Patent route

Supplier‑Specified Purity & Batch QC Documentation – Comparative Vendor Analysis

Commercial suppliers provide differentiated purity specifications and quality‑control documentation for 5‑bromo‑2‑ethyl‑1,3‑benzothiazole. Bidepharm offers the compound at 95% standard purity with batch‑specific NMR, HPLC, and GC certificates of analysis . Leyan lists the compound at 98% purity . In comparison, the closest 5‑bromo‑2‑methyl‑benzothiazole analog is available from Sigma‑Aldrich at 95% purity but has been discontinued, limiting future sourcing options . The availability of ongoing batch QC for the 2‑ethyl derivative, coupled with multiple active suppliers, reduces supply‑chain risk relative to the 2‑methyl analog.

Purity specification Quality control Procurement

LogP and Physicochemical Profile – Differentiated Fragment‑Like Properties

Calculated octanol‑water partition coefficient (LogP) for 5‑bromo‑2‑ethyl‑1,3‑benzothiazole is approximately 3.9, with a topological polar surface area (TPSA) of 41.1 Ų and molecular weight of 242.14 Da [1]. These values place the compound within fragment‑like chemical space (MW < 250, LogP < 4.0) favorable for fragment‑based drug discovery. By comparison, the 5‑bromo‑2‑methyl analog (MW 228.11, LogP ~3.6) is smaller and more polar, while the non‑brominated 2‑ethyl‑benzothiazole (MW 163.24, LogP ~2.8) lacks the halogen handle for further functionalization . The 5‑bromo‑2‑ethyl combination thus balances lipophilicity, molecular size, and synthetic utility in a way that neither analog achieves.

LogP Drug‑likeness Fragment‑based design

Optimal Research & Industrial Applications for 5-Bromo-2-ethyl-1,3-benzothiazole (406232-92-6)


CYP1B1‑Targeted Anticancer Agent Development

Medicinal chemistry teams pursuing CYP1B1 as an oncology target can utilize 5‑bromo‑2‑ethyl‑1,3‑benzothiazole as a validated starting scaffold. BindingDB‑documented CYP1B1 inhibition [1] differentiates it from the 2‑methyl analog, which lacks target engagement data. The compound’s fragment‑like physicochemical profile (LogP ~3.9, MW 242) supports lead‑optimization efforts where bromine serves as a vector for Suzuki or Buchwald coupling to elaborate structure‑activity relationships.

Patent‑Guided Synthesis of Benzothiazole‑Derived Alcohols

Process chemistry groups following WO2024160277A1 should source this specific compound for the Pd‑catalyzed reduction‑coupling step that yields 1‑(2‑ethylbenzo[d]thiazol‑5‑yl)ethan‑1‑ol [2]. Substituting 5‑bromobenzothiazole or the 2‑methyl analog would deviate from the patented route and likely alter regiochemical outcome, compromising intellectual property alignment and synthetic reproducibility.

Fragment‑Based Drug Discovery Library Design

The compound’s computed LogP (~3.9) and TPSA (41.1 Ų) position it within Rule‑of‑Three guidelines for fragment libraries [3]. Its ethyl substituent provides greater lipophilicity than the 2‑methyl analog (LogP ~3.6) while retaining a bromine handle for hit elaboration. Procurement teams building fragment collections should prioritize the 5‑bromo‑2‑ethyl variant for its balance of drug‑like properties and synthetic versatility.

Multi‑Supplier Quality‑Controlled Research Sourcing

Research operations requiring guaranteed purity and batch‑to‑batch reproducibility benefit from active multi‑vendor availability. Bidepharm (95% with NMR/HPLC/GC) and Leyan (98%) provide documented QC , in contrast to the discontinued 5‑bromo‑2‑methyl‑benzothiazole from Sigma‑Aldrich. This supply resilience makes the 5‑bromo‑2‑ethyl compound a more reliable choice for long‑term programs.

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